molecular formula C9H8N2O2S B12845146 Ethyl thiazolo[4,5-b]pyridine-6-carboxylate

Ethyl thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B12845146
M. Wt: 208.24 g/mol
InChI Key: JKROQDBJCWVKFZ-UHFFFAOYSA-N
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Description

Ethyl thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules. The thiazole ring is known for its presence in various biologically active compounds, including antibiotics and vitamins, making this compound a valuable subject of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thiazolo[4,5-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole derivative, which is then reacted with a pyridine derivative under specific conditions to form the fused ring system . The reaction often requires the use of catalysts and specific solvents to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for further use in pharmaceutical or chemical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the thiazole or pyridine rings .

Scientific Research Applications

Ethyl thiazolo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl thiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl thiazolo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl [1,3]thiazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-3-7-8(10-4-6)11-5-14-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKROQDBJCWVKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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